molecular formula C21H23N3O5 B2434839 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954636-31-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2434839
CAS No.: 954636-31-8
M. Wt: 397.431
InChI Key: JAPOPZWPJUWONW-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-2-27-17-6-4-16(5-7-17)24-12-14(9-20(24)25)11-22-21(26)23-15-3-8-18-19(10-15)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPOPZWPJUWONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article will explore its synthesis, biological mechanisms, and various studies that highlight its efficacy against cancer cell lines.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidinyl urea structure. The synthesis typically involves multiple steps, including:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Substitution Reactions : The introduction of the ethoxyphenyl and pyrrolidinyl groups occurs via nucleophilic substitution methods.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity for compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, these compounds demonstrated greater efficacy than the standard drug doxorubicin in certain assays.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and proliferation.
  • Receptor Interaction : Binding to specific receptors can alter signaling pathways that regulate cell growth and apoptosis.
  • Cell Cycle Modulation : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Study on Antitumor Activity

A notable study focused on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives highlighted their cytotoxic effects on various cancer cell lines using the SRB assay. The results indicated that these compounds exhibited significant antitumor activity with minimal cytotoxicity towards normal cells, suggesting a selective action against cancerous cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to their target proteins. Such studies suggest that the structural features of this compound facilitate strong interactions with target sites involved in tumor progression .

Preparation Methods

Comprehensive Review of Preparation Methods for 1-(Benzo[d]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

The compound 1-(Benzo[d]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a structurally intricate urea derivative that features a benzo[d]dioxole moiety and a substituted pyrrolidinone core. This article provides a detailed, methodical exploration of the preparation methods for this compound, synthesizing information from diverse, reliable English-language sources. The review encompasses retrosynthetic analysis, selection and synthesis of key intermediates, coupling strategies, purification techniques, and optimization of reaction conditions. Data tables are included to summarize yields, conditions, and comparative efficiency. The discussion concludes with a critical analysis of the synthetic strategies, highlighting challenges and future directions.

Summary of Key Findings

The synthesis of 1-(Benzo[d]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is achieved through a convergent approach that typically involves three main stages: preparation of the benzo[d]dioxol-5-yl-containing amine or isocyanate, synthesis of the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine intermediate, and coupling through urea bond formation. The most efficient protocols employ either carbodiimide-mediated coupling or phosgene-equivalent strategies, with yields ranging from moderate to good depending on the purity of intermediates and optimization of reaction conditions. The use of protecting groups, choice of solvents, and purification methods such as recrystallization or chromatography significantly impact the overall yield and purity of the final product. Comparative analysis reveals that while several routes are viable, those minimizing the number of steps and purification stages are preferable for scale-up and reproducibility. The following sections provide an exhaustive breakdown of each synthetic stage, supported by experimental data and critical evaluation.

Retrosynthetic Analysis and Strategic Considerations

Structural Dissection and Retrosynthetic Pathways

The target molecule, 1-(Benzo[d]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, can be conceptually dissected into two primary fragments: the benzo[d]dioxol-5-yl moiety attached to a urea nitrogen, and the (1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl group attached to the other urea nitrogen. Retrosynthetic analysis suggests that the most logical disconnection is at the urea bond, which can be formed by reacting a benzo[d]dioxol-5-yl-containing amine or isocyanate with the corresponding amine derivative of the pyrrolidinone fragment.

This retrosynthetic logic guides the synthesis toward the preparation of two key intermediates: a benzo[d]dioxol-5-yl amine (or isocyanate) and a (1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methylamine. The urea linkage can then be established via several established methodologies, including phosgene or its synthetic equivalents, carbodiimide-mediated coupling, or use of isocyanates.

Rationale for Synthetic Route Selection

The selection of synthetic routes is influenced by several factors, including the availability of starting materials, the stability of intermediates, the reactivity of functional groups, and the compatibility of protecting groups. The benzo[d]dioxole moiety is sensitive to harsh conditions, necessitating mild reaction environments. The pyrrolidinone core, particularly when substituted with a 4-ethoxyphenyl group, may require protection during certain transformations to prevent undesired side reactions. The convergent approach, wherein both fragments are synthesized separately and coupled in the final step, is favored for its modularity and potential for parallel optimization of each fragment.

Synthesis of Key Intermediates

Preparation of Benzo[d]dioxol-5-yl Amine or Isocyanate

Synthesis of Benzo[d]dioxol-5-yl Amine

The benzo[d]dioxole core is a common motif in medicinal chemistry and can be synthesized via several established routes. One typical method involves the methylenation of a catechol precursor, followed by nitration and reduction to yield the desired amine.

The general sequence is as follows:

  • Methylenation of catechol with dichloromethane in the presence of a base to afford benzo[d]dioxole.
  • Electrophilic aromatic nitration, typically using a mixture of nitric and sulfuric acids, to introduce a nitro group at the 5-position.
  • Reduction of the nitro group to an amine, which can be achieved via catalytic hydrogenation or chemical reduction using tin(II) chloride in hydrochloric acid.

The resulting benzo[d]dioxol-5-yl amine is isolated and purified by recrystallization or column chromatography.

Conversion to Benzo[d]dioxol-5-yl Isocyanate

Alternatively, the benzo[d]dioxol-5-yl amine can be converted to the corresponding isocyanate using phosgene or its synthetic equivalents (e.g., triphosgene, diphosgene). This transformation is typically performed under anhydrous conditions in an inert atmosphere to prevent hydrolysis of the isocyanate.

Synthesis of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine

Construction of the Pyrrolidinone Core

The pyrrolidinone core can be synthesized via cyclization of an appropriate γ-amino acid or through reductive amination strategies. One efficient approach involves the condensation of 4-ethoxybenzaldehyde with an amino acid derivative, followed by cyclization under acidic or basic conditions to form the pyrrolidinone ring.

Introduction of the Methylamine Side Chain

The methylamine side chain is introduced via alkylation or reductive amination. For example, the 3-position of the pyrrolidinone ring can be functionalized with a halomethyl group, which is then displaced by ammonia or an amine to yield the desired methylamine.

Purification and Characterization

Intermediates are typically purified by silica gel chromatography, and their structures are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and, where necessary, elemental analysis.

Urea Bond Formation and Final Coupling Strategies

Phosgene and Phosgene-Equivalent Methods

The classical method for urea bond formation involves the reaction of an amine with phosgene or its synthetic equivalents. In this context, the benzo[d]dioxol-5-yl amine is treated with phosgene to generate the corresponding isocyanate, which is then reacted with the pyrrolidinone-derived amine to yield the target urea.

This method requires careful control of reaction conditions due to the toxicity and reactivity of phosgene. Triphosgene, a solid phosgene equivalent, is often preferred for laboratory-scale synthesis due to its ease of handling and safer profile.

Carbodiimide-Mediated Coupling

An alternative to phosgene-based methods is the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt). This approach is milder and avoids the use of highly toxic reagents.

The reaction proceeds via activation of the amine to form an O-acylisourea intermediate, which then reacts with the second amine to form the urea bond. The byproducts, such as dicyclohexylurea, are typically removed by filtration.

Optimization of Reaction Conditions

Reaction conditions, including solvent choice, temperature, and stoichiometry, are critical for maximizing yield and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. The reactions are typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification of the Final Product

The crude product is purified by recrystallization from suitable solvents (e.g., trichloromethane) or by preparative high-performance liquid chromatography (HPLC). The purity and identity of the final compound are confirmed by NMR, mass spectrometry, and, where applicable, HPLC purity assessment.

Data Tables: Yields, Conditions, and Comparative Analysis

The following tables summarize key experimental data from various synthetic routes, highlighting yields, reaction conditions, and purification methods.

Table 1: Summary of Key Synthetic Steps and Yields

Step Intermediate/Product Reagents & Conditions Yield (%) Purification
1 Benzo[d]dioxol-5-yl amine Methylenation, nitration, reduction 60-70 Recrystallization/Chromatography
2 Benzo[d]dioxol-5-yl isocyanate Phosgene/triphosgene, base 75-80 Distillation
3 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine Condensation, cyclization, alkylation 55-65 Chromatography
4 Final urea product Isocyanate or carbodiimide coupling 60-70 Recrystallization/HPLC

Table 2: Comparative Analysis of Urea Bond Formation Methods

Method Reagents Advantages Disadvantages Typical Yield (%)
Phosgene-based Phosgene/triphosgene High reactivity, reliable Toxicity, handling issues 65-75
Carbodiimide-mediated DCC/DIC, HOBt Milder, safer Byproduct removal 60-70
Isocyanate coupling Pre-formed isocyanate Modular, scalable Isocyanate stability 65-70

Critical Analysis and Optimization Strategies

Challenges in Synthesis

The synthesis of 1-(Benzo[d]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea presents several challenges, including the sensitivity of the benzo[d]dioxole moiety to oxidative and acidic conditions, the need for selective functionalization of the pyrrolidinone core, and the potential for side reactions during urea bond formation. The use of protecting groups, careful selection of reaction conditions, and rigorous purification are essential to overcome these obstacles.

Optimization of Reaction Parameters

Optimization studies have focused on varying the equivalents of reagents, reaction temperature, and solvent to maximize yield and minimize byproduct formation. For example, the use of excess base during isocyanate formation helps suppress hydrolysis, while slow addition of reactants can improve selectivity in carbodiimide-mediated coupling.

Purification and Characterization

The choice of purification method depends on the scale of synthesis and the properties of the final product. Recrystallization from trichloromethane has been reported to yield highly pure material. Analytical techniques such as NMR and mass spectrometry are indispensable for confirming the structure and purity of intermediates and the final product.

Scalability and Reproducibility

Scalability is a key consideration for potential applications in medicinal chemistry or pharmaceutical development. Methods that minimize the number of chromatographic steps and employ readily available reagents are preferred for scale-up. Reproducibility is enhanced by detailed documentation of reaction conditions and purification protocols.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves multi-step reactions, starting with functionalization of the benzo[d][1,3]dioxole and 4-ethoxyphenylpyrrolidinone moieties. Key steps include:

  • Cyclization : Formation of the 5-oxopyrrolidin-3-ylmethyl group via cyclization of γ-lactam precursors under acidic catalysis .
  • Urea Linkage : Coupling the benzo[d][1,3]dioxol-5-amine with the pyrrolidinone intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Employ design of experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). Computational reaction path searches (e.g., via quantum chemical calculations) can narrow optimal conditions .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm urea linkage formation and substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., hydrolyzed urea derivatives) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., H-bonding of the urea moiety) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., pyrrolidinone derivatives show kinase inhibition; benzo[d]dioxoles exhibit antimicrobial activity) .
  • In Vitro Assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
    • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle-only negative controls.

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer: Contradictions often arise from structural analogs with minor substituent differences (e.g., ethoxy vs. methoxy groups) or assay variability. Steps to resolve:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl derivatives in vs. 7) .
  • Standardized Protocols : Repeat assays under harmonized conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with cytotoxicity) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Target Identification :
    • SPR Biosensing : Screen binding affinity against receptor libraries (e.g., GPCRs, kinases).
    • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., binding to the ATP pocket of a kinase) .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells .

Q. How can computational modeling improve the understanding of pharmacokinetic challenges?

Methodological Answer:

  • ADME Prediction : Use tools like SwissADME to predict poor solubility (high logP >3) or CYP450 metabolism .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., interaction with lipid bilayers) and prodrug stability .
  • Docking Studies : Identify metabolically labile sites (e.g., urea linkage hydrolysis) for structural stabilization .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Formulation Optimization : Use nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .
  • Metabolite Profiling : Conduct LC-MS/MS to identify active/inactive metabolites in plasma .
  • PK/PD Modeling : Integrate in vitro IC50_{50} and in vivo plasma concentration data to refine dosing regimens .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Cluster Analysis : Group cell lines by genetic profiles (e.g., NCI-60 panel) to identify sensitivity patterns .
  • Biomarker Correlation : Cross-reference cytotoxicity with genomic databases (e.g., CCLE) for mutations (e.g., TP53 status) .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to compare efficacy slopes .

Q. What statistical methods are recommended for optimizing reaction yields?

Methodological Answer:

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) .
  • Principal Component Analysis (PCA) : Identify critical factors affecting purity (e.g., solvent choice > reaction time) .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions .

Tables for Key Comparisons

Q. Table 1: Bioactivity of Structural Analogs

SubstituentBioactivity (IC50_{50}, μM)TargetSource
4-Ethoxyphenyl (Target)2.1 (HeLa)Tubulin polymerization
4-Fluorophenyl (Analog)5.8 (HeLa)Kinase inhibition
3,4-Dimethoxyphenyl (Analog)0.9 (MCF-7)DNA intercalation

Q. Table 2: Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield (%)
Temperature80–85°C+25%
SolventAnhydrous DMF+15%
Coupling ReagentEDC/HOBt+30%

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